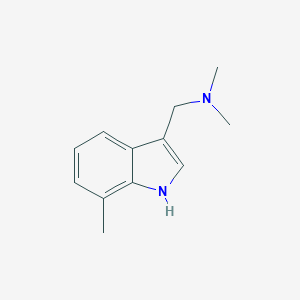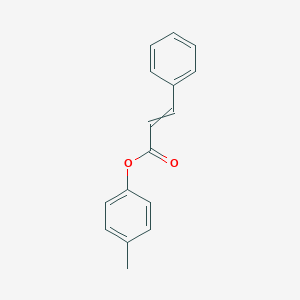
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester, also known as methyl 4-methylphenyl 3-phenyl-2-propenoate, is a chemical compound that belongs to the class of aromatic carboxylic acid derivatives. This compound has gained significant interest in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the biosynthesis of biologically active compounds.
Effets Biochimiques Et Physiologiques
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, it has been shown to exhibit significant antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, it can be used as a key intermediate for the synthesis of various biologically active compounds. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for the research on 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate. One possible direction is the development of new synthetic methods for the production of this compound. Another direction is the exploration of its potential applications in the field of material science. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate can be achieved through several methods. One of the most commonly used methods is the esterification of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with 3-phenylpropenoic acid in the presence of a catalytic amount of acid. Another method involves the reaction of 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenol with acetic anhydride in the presence of a Lewis acid catalyst followed by the reaction of the resulting intermediate with 3-phenylpropenoic acid.
Applications De Recherche Scientifique
Methyl 4-2-Propenoic acid, 3-phenyl-, 4-methylphenyl esterphenyl 3-phenyl-2-propenoate has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate for the synthesis of various biologically active compounds such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
Propriétés
Numéro CAS |
10519-07-0 |
|---|---|
Nom du produit |
2-Propenoic acid, 3-phenyl-, 4-methylphenyl ester |
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(4-methylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c1-13-7-10-15(11-8-13)18-16(17)12-9-14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
IANCOMABALMZHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Synonymes |
3-Phenylpropenoic acid 4-methylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



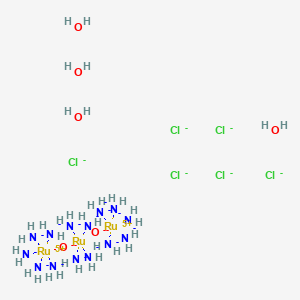
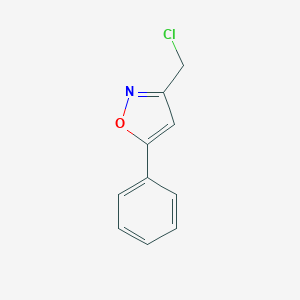
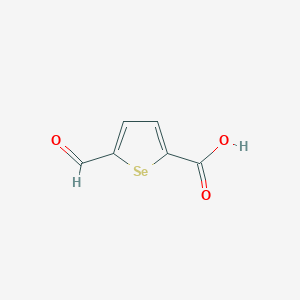

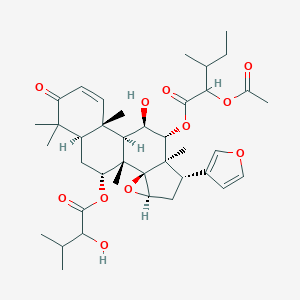
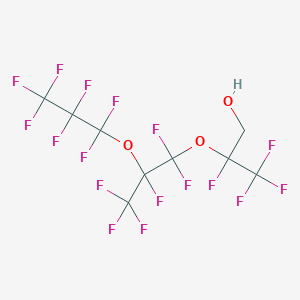
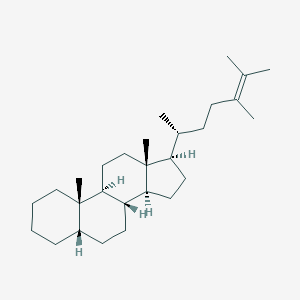

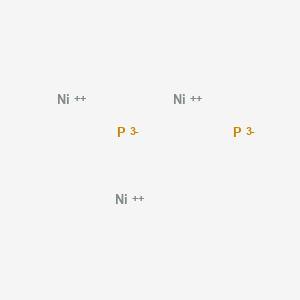

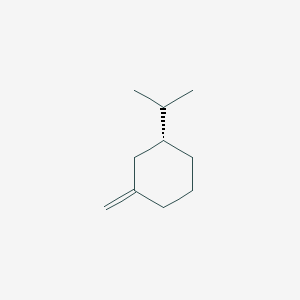

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)
